RAF709 is a potent and selective inhibitor of RAF kinases, specifically targeting both RAF monomers and dimers. [, ] It acts as an ATP-competitive kinase inhibitor, meaning it competes with ATP for binding to the RAF kinase active site. [] This inhibition disrupts the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer cells. [, ] RAF709 demonstrates particular efficacy against tumor models with mutations in BRAF, NRAS, or KRAS genes. []
A detailed synthesis method for RAF709 is described in the patent WO 2014151616, titled "Biaryl amide compounds as kinase inhibitors and their preparation." [] The patent describes a multi-step synthesis involving various reactions, including Suzuki coupling and amide bond formation. Specific details regarding reagents, solvents, and reaction conditions can be found in the patent documentation.
The molecular structure of RAF709 is characterized by a central bipyridine core, substituted with a morpholine ring, a tetrahydropyranyl oxy-pyridine group, and a trifluoromethyl benzamide moiety. [] While specific structural analyses are not detailed in the provided abstracts, the structure-activity relationship (SAR) studies likely involved exploring modifications to these groups to optimize potency, selectivity, and pharmacokinetic properties.
The primary chemical reaction associated with RAF709 is its binding to the ATP-binding pocket of RAF kinases. [, ] This interaction is likely mediated by hydrogen bonding, hydrophobic interactions, and potentially other intermolecular forces. Specific details regarding the binding interactions and kinetics would require further investigation and analysis beyond the provided information.
RAF709 exerts its antitumor activity by inhibiting RAF kinases, key components of the RAF/MEK/ERK signaling pathway. [, ] This pathway regulates cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. [, ] * Unlike earlier-generation RAF inhibitors like vemurafenib, which primarily target RAF monomers, RAF709 exhibits equal potency against both RAF monomers and dimers. [] * This characteristic is crucial as it prevents the paradoxical activation of wild-type RAF, a phenomenon observed with monomer-selective inhibitors that can lead to resistance and off-target effects. [] * By inhibiting RAF dimers, RAF709 effectively blocks downstream signaling, leading to reduced tumor cell proliferation and survival. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: